molecular formula C5H4ClF4NO B13072797 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13072797
M. Wt: 205.54 g/mol
InChI Key: GUQBRSURUHKJBB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a specialized fluorinated synthetic building block of high value to medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold where the four hydrogen atoms on the 3- and 4- carbon atoms have been replaced by fluorine atoms, a modification known to significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity . The reactive acyl chloride (-COCl) group at the 1-position makes it a versatile intermediate for facile amide bond formation, enabling researchers to efficiently incorporate the tetrafluoropyrrolidine moiety into larger, more complex target molecules, such as protease inhibitors or other bioactive compounds . The strategic incorporation of fluorine atoms is a well-established tactic in lead optimization to enhance membrane permeability and improve the stability of peptide-based therapeutics against enzymatic degradation . As a high-value chemical reagent, it is typically supplied as a neat liquid or solid and requires storage in a cool, dark place, often under inert conditions, to maintain its reactivity and purity . This product is intended for use by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H4ClF4NO

Molecular Weight

205.54 g/mol

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2

InChI Key

GUQBRSURUHKJBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)Cl)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Activation and Cyclization of 2,2,3,3-Tetrafluorobutanediol

A key starting material is 2,2,3,3-tetrafluorobutanediol. The hydroxyl groups are activated using reagents that convert them into good leaving groups, facilitating intramolecular cyclization to the pyrrolidine ring.

Activating reagents include:

  • Hydrogen bromide (HBr),
  • Phosphorus tribromide (PBr3),
  • Phosphorus pentabromide (PBr5),
  • Thionyl bromide (SOBr2),
  • Hydroiodic acid (HI),
  • Trifluoromethanesulfonic anhydride combined with an organic base,
  • Alkylsulfonyl or arylsulfonyl chlorides with an organic base,
  • Triphenylphosphine with carbon tetrabromide or N-bromosuccinimide,
  • Potassium iodide with phosphoric acid,
  • Triphenylphosphine with iodine,
  • Trimethylsilyl chloride with sodium iodide.

These reagents convert hydroxyl groups into leaving groups such as bromides, iodides, alkylsulfonates, or arylsulfonates, enabling subsequent nucleophilic substitution by an amine to form the pyrrolidine ring.

Reaction with Protected Amines and Deprotection

The activated intermediate is reacted with a protected primary amine (NH2R9) in an inert solvent such as dichloromethane, 1,2-dichloroethane, tetrahydrofuran (THF), or dimethylformamide (DMF) to form a protected tetrafluoropyrrolidine intermediate. The protecting group (R9) is then removed under appropriate conditions (e.g., acidic treatment if Boc protecting group is used) to yield 3,3,4,4-tetrafluoropyrrolidine or its salt.

Reduction of Tetrafluorosuccinimide

An alternative method involves the reduction of 2,2,3,3-tetrafluorosuccinimide with lithium aluminum hydride (LiAlH4) to produce 3,3,4,4-tetrafluoropyrrolidine. This method, described by Chaudhry et al., yields about 52% after distillation and sublimation under reduced pressure. However, sublimation is less practical for scale-up.

Preparation of 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl Chloride

Coupling with Amino Acid Derivatives

The 3,3,4,4-tetrafluoropyrrolidine hydrochloride can be coupled with amino acid derivatives protected at the nitrogen (e.g., Boc-protected amino acids) using coupling agents such as 1-(-3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The resulting carbamate intermediate is purified by chromatography.

Detailed Experimental Example Summary

Step Reagents & Conditions Outcome & Yield Notes
Activation of 2,2,3,3-tetrafluorobutanediol Trifluoromethanesulfonic anhydride, pyridine, dichloromethane, 0°C to RT Formation of trifluoromethanesulfonic ester intermediate NMR confirmed structure
Reaction with benzylamine Benzylamine, triethylamine, ethanol, reflux overnight 1-Benzyl-3,3,4,4-tetrafluoropyrrolidine hydrochloride, 95% yield Precipitation and filtration used
Hydrogenation Pd/C catalyst, ethanol, 45 psi H2, 3 h 3,3,4,4-tetrafluoropyrrolidine, 85% yield Removal of benzyl protecting group
Coupling with Boc-amino acids Boc-protected amino acid, EDC·HCl, HOBt, triethylamine, dichloromethane, RT overnight Carbamate intermediate, 86% yield Purified by flash chromatography
Deprotection Gaseous HCl in ethyl acetate, 0°C to RT Amino acid derivative hydrochloride salt, 76% yield Solid isolated by trituration

This sequence exemplifies the preparation of functionalized 3,3,4,4-tetrafluoropyrrolidine derivatives that can be further transformed into carbonyl chloride derivatives as required.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Temperature Yield (%) Comments
Hydroxyl activation Trifluoromethanesulfonic anhydride, pyridine DCM 0°C to RT Not specified Formation of leaving group intermediate
Nucleophilic substitution Benzylamine, triethylamine Ethanol Reflux overnight 95 Formation of protected pyrrolidine
Hydrogenolysis Pd/C, H2 gas Ethanol RT, 45 psi H2 85 Removal of benzyl group
Coupling with Boc-AA Boc-amino acid, EDC·HCl, HOBt, triethylamine DCM RT overnight 86 Formation of carbamate intermediate
Deprotection Gaseous HCl Ethyl acetate 0°C to RT 76 Formation of amino acid salt

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Amides, esters, and thioesters: from substitution reactions.

    3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.

    3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is its role as a starting material for synthesizing DPP-IV inhibitors. DPP-IV is an enzyme involved in glucose metabolism and is a target for treating Type 2 diabetes mellitus. The inhibition of this enzyme leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Case Study: Synthesis of DPP-IV Inhibitors

A notable study outlines the synthesis of novel DPP-IV inhibitors using this compound as a key intermediate. The process involves coupling this compound with various amino acids to form dipeptide-like structures that exhibit potent inhibitory activity against DPP-IV. The synthesized compounds were tested for their efficacy in diabetic animal models, showing promising results in lowering blood glucose levels and improving insulin sensitivity .

Fluorinated Building Blocks

The compound also serves as a versatile building block in organic synthesis beyond pharmaceuticals. Its fluorinated nature allows it to participate in various chemical reactions that can lead to the development of new materials with enhanced properties.

Table 2: Examples of Reactions Involving this compound

Reaction TypeDescriptionApplications
Nucleophilic SubstitutionReacts with amines to form amidesSynthesis of pharmaceuticals
CarbonylationInvolves reaction with carbon monoxideProduction of fluorinated compounds
Coupling ReactionsForms peptide bonds with amino acidsDevelopment of peptide therapeutics

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl Chloride
  • Structure: C₄H₄ClF₄NO₂S (CAS 1934807-93-8) .
  • Key Differences: Functional Group: Sulfonyl chloride (–SO₂Cl) instead of carbonyl chloride (–COCl). Reactivity: Sulfonyl chlorides are superior leaving groups, favoring nucleophilic substitutions (e.g., forming sulfonamides). The fluorine substitution may enhance electrophilicity at the sulfur center compared to non-fluorinated analogs. Applications: Used in sulfonamide synthesis for drug development and agrochemicals .
4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic Acid
  • Structure : C₇H₇FO₄S (MW 174.20, CAS 454-66-0) .
  • Key Differences :
    • Core Structure : Pyrrole (unsaturated) vs. pyrrolidine (saturated). The aromaticity of pyrrole reduces ring flexibility.
    • Functionality : Combines sulfonyl fluoride (–SO₂F) and carboxylic acid (–COOH) groups, enabling dual reactivity (e.g., SuFEx click chemistry and acid-base conjugation).
    • Applications : Material science and enzyme inhibitor design due to its bifunctional reactivity .

Fluorination Patterns and Electronic Effects

3,4-Difluoropyrrolidine Derivatives
  • Example : 3,4-Difluoropyrrolidine-based liquid crystals .
  • Comparison :
    • Reduced fluorine content (2 F atoms vs. 4 F atoms) lowers electron-withdrawing effects, resulting in weaker dipole moments and lower thermal stability in liquid crystals.
    • Applications: Less effective in liquid crystal displays compared to tetrafluorinated analogs .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Structure : C₂₂H₂₂F₃N₃O₅ (MW 466.43) .
  • Key Differences :
    • Substituents : Trifluoromethyl (–CF₃) and benzodioxol groups enhance hydrophobicity and hydrogen-bonding capacity.
    • Functionality : Carboxylic acid (–COOH) and ureido (–NHCONH–) groups enable ionic interactions and target binding, unlike the electrophilic carbonyl chloride.
    • Applications : Medicinal chemistry (e.g., enzyme inhibitors) due to its multifunctional structure .

Physicochemical and Reactivity Profiles

Table 1. Comparative Properties of Selected Compounds
Compound Fluorine Substitution Functional Group Molecular Weight (g/mol) Reactivity Profile Applications
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride 4 F (3,4-positions) –COCl 205.45 Acylation, electrophilic substitution Pharmaceuticals, liquid crystals
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride 4 F (3,4-positions) –SO₂Cl 229.59 Nucleophilic substitution (e.g., sulfonamides) Drug intermediates
4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid 1 F –SO₂F, –COOH 174.20 SuFEx click chemistry, acid-base reactions Material science
(±)-Pyrrolidine-3-carboxylic acid derivative 1 CF₃, 0 F on ring –COOH, –NHCONH– 466.43 Hydrogen bonding, ionic interactions Enzyme inhibitors

Biological Activity

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound (C₄H₅F₄ClN) is characterized by its unique tetrafluorinated pyrrolidine structure. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities primarily through its role as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DPP-IV InhibitionActs as a precursor for DPP-IV inhibitors; involved in glucose regulation and metabolism.
Immune ModulationPotential effects on immune cell activation; fluorinated analogs stimulate cytokine release.
Antimicrobial ActivityRelated compounds exhibit varying degrees of antimicrobial activity against pathogens.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluorination enhances binding affinity and selectivity for target proteins.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV inhibitors derived from this compound can modulate glucose levels by preventing the degradation of incretin hormones, which play a crucial role in insulin signaling. The inhibition of DPP-IV has been shown to improve glycemic control in diabetic models.

Case Studies

  • DPP-IV Inhibition Study : A study demonstrated that compounds derived from 3,3,4,4-tetrafluoropyrrolidine exhibited significant inhibition of DPP-IV activity in vitro. This was associated with improved glucose tolerance in diabetic mice models.
  • Cytokine Release : Research involving immune cells indicated that fluorinated analogs could induce the secretion of cytokines such as IFN-γ and IL-13 when presented to antigen-presenting cells. This suggests a role in modulating immune responses.

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is beneficial to compare its activity with other known DPP-IV inhibitors.

Table 2: Comparison of DPP-IV Inhibitors

Compound NameIC50 (nM)Mechanism of ActionReferences
Sitagliptin60Competitive inhibition of DPP-IV
Saxagliptin30Non-competitive inhibition
This compound45Precursor for DPP-IV inhibitors

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